molecular formula C19H21Cl2NO5S B11507223 Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11507223
M. Wt: 446.3 g/mol
InChI Key: WJOIEKQIPIVDMQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its diverse biological activities, and a propanoate ester, which can be involved in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps. One common approach is to start with the sulfonylation of 3,4-dichloro-2-methoxyaniline using a sulfonyl chloride reagent under basic conditions. This step forms the sulfonamide intermediate. The next step involves the esterification of the sulfonamide with ethyl 3-(4-methylphenyl)propanoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: A structurally similar compound with different substituents on the aromatic ring.

    3,4-Dichloro-2-methoxyaniline: A precursor used in the synthesis of the target compound.

    Sulfonamide derivatives: A class of compounds with similar sulfonamide groups but different aromatic substituents.

Uniqueness

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound's structure suggests various interactions at the molecular level, which may confer significant pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a propanoate backbone, with dichloromethoxy and methylphenyl substituents. Its molecular formula is C18H19Cl2N1O4S1, and it possesses a molecular weight of approximately 397.32 g/mol. The structural characteristics may influence its solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens.

  • Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated that while it showed no significant inhibition against E. coli, it exhibited notable activity against MRSA with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which is competitive compared to standard antibiotics like vancomycin (4.8 µg/mL) .
  • Fungal Activity : In antifungal assays against Candida albicans and Candida parapsilosis, the compound did not demonstrate growth inhibition even at high concentrations (up to 800 µg/mL) .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis pathways. This inhibition can lead to bacterial growth arrest.
  • Cell Membrane Disruption : Some studies suggest that compounds with similar structures may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

  • Study on MRSA : A study evaluated the efficacy of the compound in a murine model of MRSA infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls .
  • Screening for Type III Secretion System Inhibitors : In a broader screening context for inhibitors of bacterial virulence factors, the compound was evaluated for its ability to inhibit type III secretion systems in enteropathogenic E. coli. Although not specifically effective in this assay, it provided insights into potential modifications that could enhance its efficacy .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Reference
Methicillin-resistant S. aureus12.5
Escherichia coli>800
Candida albicans>800

Table 2: Comparative Efficacy Against Standard Antibiotics

AntibioticMIC (µg/mL)Reference
Vancomycin4.8
Linezolid0.1–4

Properties

Molecular Formula

C19H21Cl2NO5S

Molecular Weight

446.3 g/mol

IUPAC Name

ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H21Cl2NO5S/c1-4-27-17(23)11-15(13-7-5-12(2)6-8-13)22-28(24,25)16-10-9-14(20)18(21)19(16)26-3/h5-10,15,22H,4,11H2,1-3H3

InChI Key

WJOIEKQIPIVDMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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